![molecular formula C19H17FN4O2 B543077 (4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B543077.png)
(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-FPOPM is a selective mGlu5 positive allosteric modulator (PAM).
Aplicaciones Científicas De Investigación
Metabolic Profiling and Disposition
- Disposition and Metabolism of SB-649868 : A study by Renzulli et al. (2011) reported the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, where (4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone is a key structural component. The research highlighted the extensive metabolism of the compound, with primary excretion via feces and the presence of more slowly cleared metabolites in plasma extracts, indicating a complex metabolic pathway Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans.
Receptor Binding and Therapeutic Applications
Phase 1 Evaluation of 11C-CS1P1 : Brier et al. (2022) conducted a Phase 1 study evaluating the safety, dosimetry, and characteristics of 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1. The compound binds S1PR1 with high specificity and has shown promise in animal models of inflammatory diseases. This indicates potential therapeutic applications in conditions like multiple sclerosis Phase 1 Evaluation of 11C-CS1P1 to Assess Safety and Dosimetry in Human Participants.
Occupancy of Nociceptin/Orphanin FQ Peptide Receptors by LY2940094 : A study by Raddad et al. (2016) focused on LY2940094, a novel NOP antagonist, and its receptor occupancy in the rat hypothalamus and human brain. This research suggests that (4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone and its derivatives may have therapeutic benefits for conditions like obesity, eating disorders, and depression due to their interaction with NOP receptors Occupancy of Nociceptin/Orphanin FQ Peptide Receptors by the Antagonist LY2940094 in Rats and Healthy Human Subjects.
Neurological Implications and Toxicological Studies
- Human Biodistribution and Radiation Dosimetry of [(18)F]SPA-RQ : Sprague et al. (2007) studied the radiation safety profile of [(18)F]SPA-RQ, a radioligand for quantifying tachykinin NK(1) receptors with PET. The compound's distribution in the body and potential radiation risks were evaluated, providing insights into its utility and safety in neurological imaging Human Biodistribution and Radiation Dosimetry of the Tachykinin NK1 Antagonist Radioligand [18F]SPA-RQ.
Propiedades
Nombre del producto |
(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
---|---|
Fórmula molecular |
C19H17FN4O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(S)-(4-Fluorophenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone |
InChI |
InChI=1S/C19H17FN4O2/c20-15-8-6-13(7-9-15)19(25)24-11-3-4-14(12-24)18-22-17(23-26-18)16-5-1-2-10-21-16/h1-2,5-10,14H,3-4,11-12H2/t14-/m0/s1 |
Clave InChI |
YXWARMXGPUBWMT-AWEZNQCLSA-N |
SMILES isomérico |
C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |
SMILES |
O=C(C1=CC=C(F)C=C1)N2C[C@@H](C3=NC(C4=NC=CC=C4)=NO3)CCC2 |
SMILES canónico |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(S)FPOPM; (S) FPOPM; (S)-FPOPM |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.